molecular formula C5H11BO2 B1316316 3-Methyl-2-buten-2-ylboronic acid CAS No. 870777-16-5

3-Methyl-2-buten-2-ylboronic acid

Cat. No.: B1316316
CAS No.: 870777-16-5
M. Wt: 113.95 g/mol
InChI Key: ONHWZTRGTFWBIX-UHFFFAOYSA-N
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Description

3-Methyl-2-buten-2-ylboronic acid, with the chemical formula (CH2)2C=CCH3BO2, is a boronic acid derivative. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

3-Methyl-2-buten-2-ylboronic acid is a versatile reactant used in various chemical reactions . The primary targets of this compound are the molecules it reacts with, which can vary depending on the specific reaction.

Mode of Action

This compound is known to participate in several types of reactions. For instance, it can be involved in the synthesis of 8-alkenylboronpyrromethene dyes, arylation of methyl o-formylbenzoates, and the synthesis of tert-butanesulfinyl α-branched allylic amines . It can also undergo addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it participates in. For example, in the synthesis of 8-alkenylboronpyrromethene dyes, it can contribute to the formation of carbon-carbon bonds between a boronic acid and a vinyl or aryl halide.

Result of Action

The molecular and cellular effects of this compound’s action are primarily determined by the specific reactions it participates in. For instance, in the synthesis of 8-alkenylboronpyrromethene dyes, it contributes to the formation of complex organic molecules with potential applications in various fields .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-buten-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 3-methyl-2-buten-2-ol with borane, followed by oxidation to yield the boronic acid . The reaction conditions typically include the use of solvents like tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is carefully controlled to maintain the desired temperature and pressure conditions .

Comparison with Similar Compounds

  • 3-Methyl-2-butenylboronic acid pinacol ester
  • But-3-enylboronic acid
  • Vinylboronic acid pinacol ester
  • 4-Vinylphenylboronic acid

Comparison: 3-Methyl-2-buten-2-ylboronic acid is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura coupling reactions. Compared to similar compounds, it offers better reactivity and stability under various reaction conditions .

Properties

IUPAC Name

3-methylbut-2-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHWZTRGTFWBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584536
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-16-5
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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